molecular formula C16H18BrNO B1328458 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS No. 946700-34-1

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

Cat. No. B1328458
M. Wt: 320.22 g/mol
InChI Key: YIOGUXOWOUMLHU-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a chemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 . It is used in pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline consists of a bromine atom (Br), a tert-butyl group (C4H9), a phenoxy group (C6H5O), and an aniline group (C6H5NH2) attached to a benzene ring .

Scientific Research Applications

Synthesis and Characterization

Application in Polymer Science and Material Chemistry

  • Cyclotriphosphazene Derivatives : Öztürk et al. (2013) reported on the synthesis of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and related derivatives, demonstrating their potential in material chemistry (Öztürk, Aslan, Yılmaz, Alğın, Arslan, & Mutlu, 2013).

  • Synthesis of Cu(II) and Pd(II) Complexes : Kasumov, Şahin, and Aktas (2016) worked on synthesizing Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, providing insights into their redox-reactivity and potential applications (Kasumov, Şahin, & Aktas, 2016).

  • Nanoparticles from Polyfluorene Building Blocks : Fischer, Baier, and Mecking (2013) discussed the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which have potential applications in optics and electronics (Fischer, Baier, & Mecking, 2013).

Miscellaneous Applications

  • Indoles and Anilines Syntheses : Prakash et al. (2011) utilized tert-butyl sulfinamide as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, indicating potential applications in organic synthesis (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

  • Amino-Substituted Anilines Synthesis : Frumkin et al. (1999) explored the synthesis of amino-substituted anilines, including derivatives of tert-butyl-NNO-azoxy aniline, suggesting their utility in various chemical syntheses (Frumkin, Churakov, Strelenko, & Tartakovsky, 1999).

properties

IUPAC Name

5-bromo-2-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGUXOWOUMLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

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